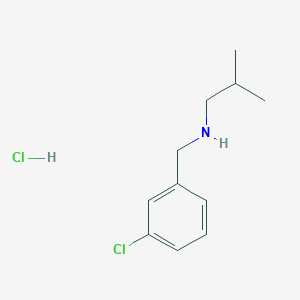

N-(3-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride

Overview

Description

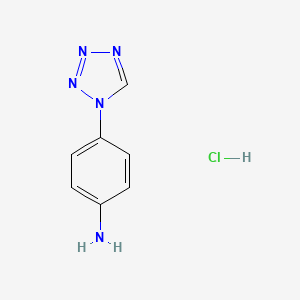

N-(3-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride is a chemical compound with the empirical formula C₇H₁₀Cl₂N₂ and a molecular weight of 193.07 g/mol . It belongs to the class of organic compounds known as hydrazines . The compound’s structure consists of a propanamine (or propylamine ) backbone with a 3-chlorobenzyl group attached. The hydrochloride salt form enhances its solubility in water.

Synthesis Analysis

The synthesis of This compound involves the reaction of 2-methyl-1-propanamine with 3-chlorobenzyl chloride in the presence of hydrochloric acid. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound. Detailed synthetic pathways and optimization strategies are documented in the literature .

Scientific Research Applications

Selective Extraction in Toxicology

- Selective Extraction Techniques: A study by Bykov et al. (2017) explored the use of molecular imprinted polymer (MIP) - based sorbents for the selective extraction of compounds like N-methyl-1-phenyl-2-propanamine, which shares structural similarities with N-(3-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride, in clinical and forensic toxicology. This method significantly improves the sensitivity of analyses by reducing interference from other compounds in the sample【Bykov et al., 2017】.

Synthesis and Application in Receptor Studies

- Synthesis for NMDA Receptor Antagonists: Moe et al. (1998) synthesized 3,3‐bis(3‐fluorophenyl)‐[2,3‐3H2]‐1‐propanamine hydrochloride, a compound structurally related to this compound, as a novel ligand for NMDA receptors. Such compounds are important for studying neurological processes and potential therapies【Moe et al., 1998】.

Analytical Methods in Drug Analysis

- Liquid Chromatographic and Mass Spectral Analysis: Research by Deruiter et al. (1990) and Noggle et al. (1991) focused on developing analytical methods to differentiate compounds like 1-(3,4-methylenedioxyphenyl)-1-propanamines, which are isomers of compounds structurally similar to this compound. These methods are crucial in forensic analysis to distinguish between legal and illicit substances【Deruiter et al., 1990; Noggle et al., 1991】.

Drug Development and Therapeutic Applications

- Inhibitor of Monoamine Oxidase: A study from 1960 by Taylor et al. reported on N-benzyl-N-methyl-2-propynylamine hydrochloride, a monoamine oxidase inhibitor with a structure related to this compound. This compound was evaluated for its potential therapeutic effects in neurological conditions【Taylor et al., 1960】.

Chemical Synthesis and Design

- Synthesis of Novel Derivatives: Jing (2010) designed and synthesized novel derivatives of N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine, a compound analogous to this compound. These derivatives were characterized for potential applications in various scientific fields【Jing, 2010】.

properties

IUPAC Name |

N-[(3-chlorophenyl)methyl]-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN.ClH/c1-9(2)7-13-8-10-4-3-5-11(12)6-10;/h3-6,9,13H,7-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKWNWZKATVXTSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC(=CC=C1)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride](/img/structure/B3078082.png)

![2-{[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]amino}ethanol dihydrochloride](/img/structure/B3078090.png)

![N-[1-(4-fluorophenyl)ethyl]-N-methylamine hydrochloride](/img/structure/B3078109.png)

![{2-[(2-Fluorobenzyl)thio]phenyl}amine hydrochloride](/img/structure/B3078110.png)

![{4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride](/img/structure/B3078179.png)

![{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride](/img/structure/B3078183.png)

![3-[(2-Methyl-2-propenyl)oxy]aniline hydrochloride](/img/structure/B3078190.png)